
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMI-1 and has been studied extensively for its unique properties and potential benefits.
作用機序
The mechanism of action of HMI-1 is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes, including HDAC6, which is involved in the regulation of cell growth and division. HMI-1 has also been found to inhibit the activity of HSP90, a chaperone protein that is essential for the stability and function of many proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
HMI-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HMI-1 has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using HMI-1 in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of using HMI-1 in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of HMI-1 to minimize toxicity and maximize therapeutic benefits.
将来の方向性
There are several future directions for the research and development of HMI-1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final compound. Another area of research is the identification of the optimal dosage and administration of HMI-1 for cancer treatment and neurodegenerative diseases. Further research is also needed to determine the long-term safety and efficacy of HMI-1 in clinical trials. In addition, the potential applications of HMI-1 in other fields of scientific research, such as infectious diseases and autoimmune disorders, should be explored.
合成法
The synthesis of HMI-1 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-tolylisobutyryl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain the final compound, HMI-1.
科学的研究の応用
HMI-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. HMI-1 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
HMI-1 has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-11-15(3)9-10-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXPVJOVKUVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

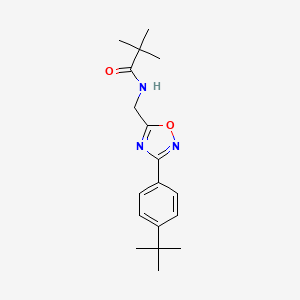
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
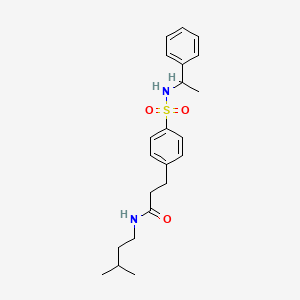
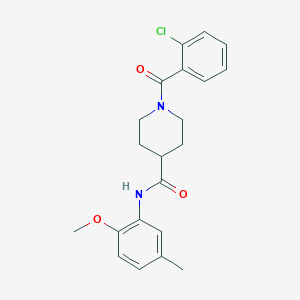
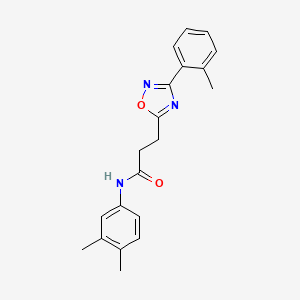
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)



![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)

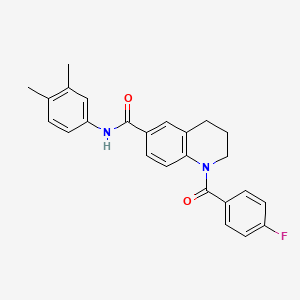

![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)